Product packaging for 1-Hepten-3-OL(Cat. No.:CAS No. 4938-52-7)

1-Hepten-3-OL

Cat. No.: B034233
CAS No.: 4938-52-7
M. Wt: 114.19 g/mol
InChI Key: PZKFYTOLVRCMOA-UHFFFAOYSA-N
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Description

1-Hepten-3-OL is a seven-carbon, unsaturated allylic alcohol of significant interest in synthetic organic chemistry and chemical ecology. Its structure, featuring a hydroxyl group adjacent to a carbon-carbon double bond, makes it a versatile chiral building block and a pivotal intermediate in organic synthesis. Researchers utilize this compound for the stereoselective construction of more complex molecules, serving as a precursor in hydrofunctionalization reactions, asymmetric dihydroxylation, and the synthesis of fragrances, flavors, and pharmaceutical scaffolds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14O B034233 1-Hepten-3-OL CAS No. 4938-52-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

hept-1-en-3-ol
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InChI

InChI=1S/C7H14O/c1-3-5-6-7(8)4-2/h4,7-8H,2-3,5-6H2,1H3
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InChI Key

PZKFYTOLVRCMOA-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O
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DSSTOX Substance ID

DTXSID20863472
Record name 1-Hepten-3-ol
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Molecular Weight

114.19 g/mol
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CAS No.

4938-52-7
Record name (±)-1-Hepten-3-ol
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Stereochemical Investigations of 1 Hepten 3 Ol Enantiomers

Enantiomeric Forms of 1-Hepten-3-OL and Methods for Chiral Resolution

The presence of a chiral carbon at the C-3 position means that this compound exists as a pair of enantiomers, which are non-superimposable mirror images of each other. The separation of these enantiomers from a racemic mixture (a 50:50 blend of both forms) is known as chiral resolution. Since enantiomers share identical physical properties such as boiling point and solubility, their separation is often challenging and requires specific methodologies. molaid.com

Several methods are employed for the chiral resolution of alcohols, including:

Enzyme-Catalyzed Kinetic Resolution: This approach leverages the stereoselective nature of enzymes, particularly lipases. In kinetic resolution, an enzyme selectively reacts with one enantiomer from a racemic mixture, leaving the other enantiomer unreacted or converting it into a different product. For instance, enzyme-catalyzed acylations using lipases can resolve racemic alcohols, although the theoretical maximum yield for the desired enantiomer is 50% of the starting material. researchgate.netscience.gov This method has been applied to various optically active secondary alcohols, serving as versatile intermediates in organic syntheses. researchgate.net

Diastereomer Formation and Separation: A widely used technique involves converting the enantiomers into diastereomers by reacting the racemic alcohol with an enantiomerically pure chiral reagent (e.g., a chiral carboxylic acid). The resulting diastereomeric compounds possess different physical properties, such as melting points and solubilities, which allows for their separation by conventional methods like chromatography or fractional crystallization. molaid.com Subsequent hydrolysis of the separated diastereomers regenerates the individual, enantiomerically pure alcohols. molaid.com Chiral acids such as (+)-tartaric acid, (-)-malic acid, (-)-mandelic acid, and (+)-camphor-10-sulfonic acid are examples of resolving agents used for this purpose. molaid.com

Chromatographic Separation on Chiral Stationary Phases: Direct separation of enantiomers can be achieved using chromatography with a chiral stationary phase. This method relies on the differential interactions of the enantiomers with the chiral environment of the column, leading to different retention times and thus separation. This technique has been successfully applied to separate enantiomeric mixtures of related diarylheptanols. researchgate.net

Enantioselective Synthetic Approaches Towards this compound Stereoisomers

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound directly, rather than separating a racemic mixture. For allylic alcohols like this compound, several principles of asymmetric synthesis can be applied.

One prominent method is the Sharpless Asymmetric Epoxidation (SAE) . This reaction is highly effective for preparing 2,3-epoxyalcohols from primary and secondary allylic alcohols with high enantioselectivity. wikipedia.orgorgsyn.org The reaction typically employs tert-butyl hydroperoxide as the oxidant and a catalyst system composed of titanium tetra(isopropoxide) and a chiral diethyl tartrate (DET). wikipedia.orgorgsyn.org For example, the kinetic resolution of 1-penten-3-ol (B1202030) via Sharpless asymmetric epoxidation has been shown to achieve high enantiomeric excess, reaching over 99% ee after optimization. researchgate.net Given that this compound is also an allylic alcohol, similar methodologies based on the Sharpless epoxidation principles could be explored for its enantioselective synthesis.

Another general approach involves catalytic asymmetric additions to carbonyl compounds or alkenes. Transition metal-catalyzed reactions, such as nickel-catalyzed homoallylation of aldehydes, have been developed to produce allylic alcohols with high regio- and stereoselectivity. These methods can be extended to asymmetric synthesis, allowing for the controlled formation of specific stereoisomers. orgsyn.orgresearchgate.net Furthermore, highly enantioselective methods for the synthesis of various chiral alcohols from terminal alkenes have been developed, often involving a sequence of reactions such as ZACA (Zirconium-catalyzed asymmetric carboalumination)/oxidation, lipase-catalyzed acetylation, and copper- or palladium-catalyzed cross-coupling. chemicalbook.com These advanced catalytic systems can achieve very high enantiomeric excesses (≥99% ee). chemicalbook.com

Differential Biological and Sensory Perception of this compound Enantiomers

Beyond human perception, the differential biological activity of chiral compounds is well-documented in insect olfaction. While direct quantitative data for this compound in specific insect receptors is less abundant than for its close analogue, 1-octen-3-ol (B46169), comparative studies provide valuable insights. The odorant receptor 8 (AaOR8) in the Aedes aegypti mosquito, for example, demonstrates a strong preference and significantly higher sensitivity to the (R)-enantiomer of 1-octen-3-ol compared to the (S)-enantiomer. chemicalbook.comkyoto-u.ac.jp This receptor is crucial for the mosquito's host-seeking behavior.

Interestingly, studies on AaOR8 have shown that while this compound is recognized, it elicits a lower sensitivity compared to (R)-1-octen-3-ol. chemicalbook.com This suggests that the precise chain length plays a role in the recognition and binding affinity of these compounds to specific olfactory receptors. Furthermore, various mosquito species, including Anopheles crucians and Ochlerotatus infirmatus, have shown increased attraction to the (R)-enantiomer of 1-octen-3-ol in field studies. kyoto-u.ac.jp Similarly, sandflies, such as Phlebotomus martini, exhibit a higher attraction to the (R)-form of 1-octen-3-ol. science.gov These findings underscore that even subtle stereochemical differences can lead to profound variations in biological and sensory responses across different organisms.

Table 1: Sensory Perception of this compound Enantiomers

EnantiomerOdor Description
(R)-1-Hepten-3-OLChemical, diffusible, green.
(S)-1-Hepten-3-OLFruity, earthy.
(±)-1-Hepten-3-OLGreen, fatty, buttery (at low dilution), oily green metallic acrylate (B77674) tomato spicy, mushroom. cdnsciencepub.comwikipedia.org

Table 2: Comparative Sensitivity of Aedes aegypti AaOR8 to Allylic Alcohols

CompoundRelative Sensitivity (vs. (R)-1-octen-3-ol)
(R)-1-octen-3-olHigh (Reference)
(S)-1-octen-3-olSignificantly lower
This compoundLower than (R)-1-octen-3-ol
1-Nonen-3-ol (B1582604)Lower than (R)-1-octen-3-ol

Biosynthetic Pathways and Natural Occurrence of 1 Hepten 3 Ol

Occurrence in Flora: Identification and Distribution in Plant Species

1-Hepten-3-ol is a significant contributor to the aroma profile of numerous plant species. Its distribution is widespread, having been identified in various fruits, vegetables, and a range of aromatic and medicinal plants.

Presence in Fruits and Vegetables

Scientific analysis has confirmed the presence of this compound in several common fruits and vegetables, where it contributes to their characteristic scent and flavor profiles.

The compound is also found in bell peppers (Capsicum annuum). chemicalbook.comthegoodscentscompany.com Research indicates that the concentration of volatile compounds, including those related to this compound, can be higher in green bell peppers compared to their red counterparts. nih.govcompoundchem.com The ripening process in peppers leads to a decrease in the concentration of many "green"-smelling compounds. compoundchem.com

Below is an interactive data table summarizing the presence of this compound in selected fruits and vegetables.

Fruit/VegetableScientific NamePresence Confirmed
BananaMusa spp.Yes
Green PepperCapsicum annuumYes
Red PepperCapsicum annuumYes

Isolation from Aromatic and Medicinal Plants (e.g., Hyacinthus orientalis L., Podocarpus nagi)

This compound is a frequently identified constituent of the essential oils of many aromatic and medicinal plants, contributing to their distinct fragrances.

The flowers of the hyacinth (Hyacinthus orientalis L.) are known to contain this compound as one of their volatile components. chemicalbook.com In the coniferous tree Podocarpus nagi, this compound has been identified as one of the main components of the volatile oil extracted from its branches.

Furthermore, this compound has been reported in the essential oil of patchouli (Pogostemon cablin), a plant widely used in the perfume industry. chemicalbook.comthegoodscentscompany.com It has also been identified in Litchi chinensis and Melissa officinalis (lemon balm). nih.gov

The following table provides a summary of aromatic and medicinal plants in which this compound has been detected.

PlantScientific NamePart(s) Containing this compound
HyacinthHyacinthus orientalis L.Flowers
Podocarpus nagiPodocarpus nagiBranches
PatchouliPogostemon cablinNot specified
LitchiLitchi chinensisNot specified
Lemon BalmMelissa officinalisNot specified

Influence of Plant Origin and Environmental Factors on this compound Production

The production of secondary metabolites in plants, including volatile compounds like this compound, is influenced by a combination of genetic and environmental factors. While specific research on the direct impact of these factors on this compound production is not extensively documented, general principles of plant biochemistry suggest a strong correlation.

Environmental stressors such as temperature, water availability, and soil composition can significantly alter the chemical composition of a plant's essential oil. mdpi.com Studies have shown that plants subjected to stress conditions, such as increased temperature and water pressure, may exhibit an increased production of secondary metabolites as a defense mechanism. mdpi.com This suggests that the concentration of this compound in a given plant species could vary depending on its geographical origin and the specific environmental conditions it experiences.

Occurrence in Microbial Systems and Fermentation Processes

Beyond the plant kingdom, this compound has been identified as a product of microbial metabolism, particularly in fermentation processes. Its presence has been reported in beer, indicating that it can be formed by yeast during the brewing process. chemicalbook.comthegoodscentscompany.com

The production of higher alcohols, a class of compounds that includes this compound, is a known aspect of yeast metabolism during fermentation. nih.gov While the specific pathways leading to this compound in brewing yeasts are not fully elucidated, it is understood that yeast can biotransform various compounds, including those derived from hops, into a range of aromatic molecules. mdpi.com The selection of yeast strains can significantly influence the final aroma profile of a fermented beverage, including the concentration of specific alcohols. researchgate.net

Elucidation of Proposed Biosynthetic Routes and Enzymatic Mechanisms for this compound

The biosynthesis of this compound in plants is believed to originate from the oxidative degradation of unsaturated fatty acids, primarily through the lipoxygenase (LOX) pathway. nih.govresearchgate.netmdpi.com This pathway is responsible for the formation of a variety of "green" smelling volatile compounds in plants, including aldehydes and alcohols. researchgate.netfrontiersin.org

The proposed mechanism involves the following key steps:

Lipoxygenase (LOX) Action: The enzyme lipoxygenase catalyzes the dioxygenation of polyunsaturated fatty acids, such as linoleic or linolenic acid, to form unstable hydroperoxides. nih.govfrontiersin.orgmdpi.com

Hydroperoxide Lyase (HPL) Cleavage: The hydroperoxides are then cleaved by another enzyme, hydroperoxide lyase (HPL), into shorter-chain aldehydes and oxoacids. nih.govfrontiersin.orgmdpi.com

Alcohol Dehydrogenase (ADH) Reduction: Finally, the resulting aldehydes can be reduced to their corresponding alcohols by alcohol dehydrogenase (ADH). frontiersin.org

While this pathway is well-established for the formation of C6 and C9 volatile compounds, the specific enzymes and precursors leading to the C7 alcohol, this compound, are still under investigation. However, the structural similarity to other products of the LOX pathway strongly suggests its involvement. The biosynthesis of the related compound 1-octen-3-ol (B46169) in mushrooms has been shown to proceed through a similar pathway involving a fatty acid dioxygenase and a hydroperoxide lyase, further supporting this hypothesis. mdpi.com

The synthesis of unsaturated fatty acids in plants is a complex process involving multiple enzymes and cellular compartments, providing the necessary precursors for the LOX pathway. frontiersin.orgnih.govaocs.org

Synthetic Methodologies for 1 Hepten 3 Ol

Catalytic Hydrogenation Approaches from Alkyne Precursors

Catalytic hydrogenation is a cornerstone in organic synthesis for the selective reduction of alkynes to alkenes, including the formation of allylic alcohols. The challenge often lies in achieving high chemoselectivity, particularly when multiple unsaturated bonds are present, to prevent over-reduction to saturated compounds.

One general approach involves the selective semihydrogenation of alkynes to alkenes, which is a valuable catalytic process for producing building blocks for various industries. acs.orgbeilstein-journals.org While Lindlar's catalyst (palladium on calcium carbonate poisoned with lead and quinoline) is a popular and widely used method for forming (Z)-alkenes from alkynes, it presents disadvantages such as the toxicity of lead additives and potential isomerization of the (Z)- to (E)-isomer or double bond shifts. acs.orgbeilstein-journals.orggoogle.com

More recent advancements have focused on developing cost-effective, efficient, and environmentally friendly catalytic systems. For instance, the selective hydrogenation of alkynols to the corresponding olefinic alcohols has been achieved using hybrid palladium (Pd) nanoparticles confined within hyper-cross-linked polystyrenes (HPS) with low metal content (less than 0.2 wt.%). mdpi.com These catalysts have demonstrated high activity and selectivity, with selectivity to the target olefinic alcohol exceeding 95% at near-complete alkynol conversion under ambient hydrogen pressure and 90 °C in toluene. mdpi.com

Another promising strategy involves nickel-catalyzed direct and regioselective hydrohydroxymethylation of alkynes using methanol (B129727) as a C1-feedstock. This method offers a broad and efficient approach for synthesizing allylic alcohols with high atom, step, and redox economy. rsc.org This process is particularly challenging due to the reactivity of alkynes (prone to dimerization or cyclotrimerization) and the high activation energy of methanol dehydrogenation. Despite these challenges, specific N-heterocyclic carbene ligands (e.g., L4) have been identified to provide allylic alcohols with high yields and excellent regioselectivity, although side reactions like hydrogenation, dimerization, and trimerization of the alkyne can occur. rsc.org

Table 1: Representative Catalytic Hydrogenation Conditions for Allylic Alcohol Synthesis from Alkynes

Precursor TypeCatalyst SystemConditionsYield (%)Selectivity (%)Reference
AlkynolsPd-NPs in HPSH₂ (ambient), 90 °C, TolueneN/A (close to complete conversion)>95 (to olefinic alcohol) mdpi.com
AlkynesNi-catalyzed (e.g., Ni(COD)₂/L4)Methanol, 100 °C40 (for model alkyne 1a)14:1 (regioselectivity for 2a) rsc.org

Photocatalytic Synthetic Routes and Detailed Reaction Mechanisms

Photocatalysis offers a compelling alternative for chemical synthesis, leveraging light energy to drive reactions under mild conditions. For 1-Hepten-3-OL, a notable photocatalytic approach involves the hydrogenation of alkynes in an aqueous acetonitrile (B52724) suspension using a DHN/TiO2-Cu catalyst under visible light irradiation. chemicalbook.com

In a typical procedure, DHN/TiO2-Cu (50 mg) is suspended in a water-acetonitrile (1:9) solution containing the alkyne precursor (approximately 50 µmol) and triethanolamine (B1662121) (TEOA, 150 µmol) as a sacrificial reagent. The reaction mixture is sealed under argon and photoirradiated with visible light from two blue LEDs (420-530 nm, 29.0 and 56.8 mWcm⁻²) at 329 K (55.84 °C). This method has demonstrated an 86% yield for this compound. chemicalbook.com

The detailed reaction mechanism for such photocatalytic hydrogenation typically involves the absorption of light by the photocatalyst (e.g., TiO2-Cu), generating electron-hole pairs. These charge carriers then participate in redox reactions. In the presence of a sacrificial electron donor like TEOA, holes are scavenged, and electrons become available for the reduction of the alkyne and hydrogen (from water or solvent) to form the desired alkene. The copper component likely plays a role in enhancing charge separation and facilitating the multi-electron reduction steps necessary for hydrogenation. The use of visible light and an aqueous medium aligns with green chemistry principles, reducing the reliance on harsh reagents and organic solvents. chemicalbook.com

Table 2: Photocatalytic Synthesis of this compound

PrecursorCatalyst SystemLight SourceSolvent SystemTemperatureYield (%)Reference
AlkyneDHN/TiO₂-CuBlue LEDs (420-530 nm)Water-acetonitrile (1:9)329 K (55.84 °C)86 chemicalbook.com

Development of Novel and Green Chemistry-Oriented Synthetic Strategies for this compound

The pursuit of novel and green chemistry-oriented synthetic strategies for compounds like this compound is driven by the demand for sustainable and environmentally benign processes. These strategies aim to minimize hazardous substances, reduce energy consumption, and maximize atom economy.

While direct green synthesis routes specifically for this compound are still an active area of research, the broader field of allylic alcohol synthesis offers insights into emerging green methodologies. The photocatalytic hydrogenation route discussed in Section 4.2 exemplifies a green approach due to its use of visible light and an aqueous solvent system, reducing the need for high temperatures or toxic reagents. chemicalbook.com

Another relevant example, though concerning the oxidation of this compound rather than its synthesis, highlights the potential of enzymatic approaches in green chemistry. Microbial alcohol dehydrogenases (ADHs) from Lactobacillus kefir have been shown to catalyze the oxidation of this compound under aerobic conditions. This enzymatic method operates under mild conditions (pH 7.0–7.5 and 30 °C) and achieves an 85% yield with NAD⁺ regeneration systems, demonstrating the feasibility of biocatalysis for transformations involving this compound. While this specific example is for oxidation, it underscores the potential for developing enzyme-catalyzed synthesis routes for this compound from suitable precursors, aligning with principles of green chemistry such as catalysis and the design of safer chemicals and processes.

The development of novel synthetic strategies also encompasses the exploration of new catalytic systems and reaction pathways that offer improved selectivity, efficiency, and reduced environmental impact. This includes the ongoing research into base-metal-catalyzed homogeneous hydrogenation as an alternative to precious metal catalysts, which contributes to more sustainable chemical processes. acs.org Furthermore, the design of supramolecular catalysts that can achieve unique selectivity through three-dimensional control over steric and noncovalent interactions represents a novel frontier in selective hydrogenation, potentially leading to more efficient and environmentally benign syntheses. nih.gov

Advanced Analytical Techniques for 1 Hepten 3 Ol Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative Identification and Quantitative Analysis in Complex Samples

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the profiling of volatile organic compounds (VOCs) like 1-Hepten-3-OL in intricate matrices mdpi.com. Its efficacy stems from its ability to combine the separation power of gas chromatography with the robust identification capabilities of mass spectrometry.

Qualitative Identification: GC-MS is widely employed for the qualitative identification of this compound. The compound's characteristic retention time on a chromatographic column, coupled with its unique mass spectral fragmentation pattern, allows for definitive identification. Mass spectra of unknown compounds can be compared against established libraries, such as the National Institute of Standards and Technology (NIST) library, for confirmation ijpsr.comresearchgate.net. For this compound (C7H14O), the molecular ion peak is observed at m/z 114.1855 nist.gov. Characteristic fragmentation ions contribute to its unique mass spectral fingerprint, aiding in its unambiguous identification nist.gov.

Quantitative Analysis: Beyond qualitative identification, GC-MS is highly effective for the quantitative analysis of this compound. This compound is frequently utilized as an analytical standard for its determination in a variety of complex samples, including meat products, packaged vegetables, food products, wine, and fruit samples chemicalbook.comchemdad.comchemicalbook.com. Quantification is typically achieved by measuring the peak area of this compound relative to an internal standard (e.g., toluene), allowing for precise concentration determination chemicalbook.com. The integration of automated fiber injection systems, particularly Solid-Phase Microextraction (SPME), with GC-MS enhances its utility for extracting volatile and semi-volatile organic compounds from diverse matrices, thereby improving detection limits and reproducibility mdpi.com.

Spectroscopic Characterization in Research: Applications of Infrared (IR) and Mass Spectrometry (MS)

Spectroscopic techniques provide invaluable insights into the molecular structure and functional groups of this compound, serving as critical tools in research for its comprehensive characterization.

Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the functional groups present in this compound. As an allylic alcohol, it exhibits characteristic absorption bands corresponding to its hydroxyl (-OH) group and carbon-carbon double bond (C=C). The NIST WebBook provides detailed IR spectrum data for this compound nist.gov. Typical IR absorption bands for alcohols include a broad O-H stretching vibration around 3200-3600 cm⁻¹, while the C=C stretching vibration for alkenes typically appears around 1620-1680 cm⁻¹. C-H stretching vibrations associated with the alkene portion (sp2 hybridized carbons) are also observable, usually above 3000 cm⁻¹.

Mass Spectrometry (MS): Mass spectrometry, often coupled with GC, is fundamental for determining the molecular weight and elucidating the fragmentation pathways of this compound nist.gov. The exact mass of the molecular ion (M+) provides confirmation of the elemental composition (C7H14O). Further analysis of the fragmentation pattern, which results from the molecule breaking into smaller, charged fragments, offers structural information. For instance, the loss of water (H2O) from the alcohol group or cleavages adjacent to the double bond or hydroxyl group can produce characteristic fragment ions, aiding in the structural elucidation nist.gov. Predicted collision cross section (CCS) values for various adducts, such as [M+H]+ at m/z 115.11174 and [M+Na]+ at m/z 137.09368, are also available, providing additional data for compound identification in advanced MS applications uni.lu.

Chromatographic Separations and Detection Methodologies in Biological and Environmental Matrices

The detection and analysis of this compound in biological and environmental matrices pose unique challenges due to the complexity of these samples and the low concentrations at which this VOC often occurs. Chromatographic separation techniques are indispensable for isolating this compound from co-eluting compounds.

Sample Preparation and Separation: Given its volatile nature, effective sample preparation techniques are crucial before chromatographic analysis. Solid-Phase Microextraction (SPME) is a widely adopted, solvent-free technique for the extraction and pre-concentration of this compound from various samples, including food products, water, and air mdpi.com. This technique allows for the direct extraction of analytes from the headspace above a sample (HS-SPME) or by direct immersion into the sample (DI-SPME), followed by thermal desorption into a gas chromatograph mdpi.com.

Chromatographic Techniques and Detection: Gas Chromatography (GC) is the primary method for separating this compound from other volatile components in biological and environmental samples chemicalbook.comchemdad.comchemicalbook.com. The choice of chromatographic column (e.g., non-polar or slightly polar stationary phases) and optimized temperature programs are critical for achieving adequate resolution. Detection is typically performed using a Flame Ionization Detector (FID) for general quantification of organic compounds or, more commonly, a Mass Spectrometry (MS) detector for both quantification and definitive identification ijpsr.comresearchgate.net.

Research has demonstrated the presence of this compound and related heptenols in various biological extracts. For example, 2-Hepten-3-ol was moderately present in the methanolic extract of Bryonopsis laciniosa fruits, identified via GC-MS analysis, underscoring the applicability of these methods in natural product research ijpsr.comresearchgate.netresearchgate.net. The ability of GC-MS to analyze VOCs across various matrices makes it a robust and reproducible method for profiling this compound in diverse biological and environmental contexts mdpi.com.

Ecological and Biological Significance of 1 Hepten 3 Ol

Role in Insect Chemical Communication and Olfaction

1-Hepten-3-OL is recognized as a volatile organic compound that can influence insect behavior and physiological responses, acting as a semiochemical in diverse contexts.

Studies have investigated the electrophysiological and behavioral responses of various insect species to this compound. In the yellow fever mosquito, Aedes aegypti, the odorant receptor AaOR8 exhibits sensitivity to this compound, though it is less sensitive to this compound compared to longer-chain analogs like (R)-(-)-1-octen-3-ol and 1-nonen-3-ol (B1582604) nih.govnih.govplos.orgresearchgate.net. This indicates that while this compound can elicit a response, its effectiveness may be comparatively lower for certain receptors tuned to similar, but structurally optimized, compounds.

For the herbivore beetle Aulacophora foveicollis, this compound has been detected in the volatile profiles of both undamaged and insect-damaged host plants researchgate.net. However, when tested individually in Y-shaped glass tube olfactometer bioassays, this compound did not elicit an attractive behavioral response from A. foveicollis females researchgate.net. This suggests that its role in A. foveicollis host location might be as part of a complex volatile blend, or it may serve as a non-attractive or even deterrent component when presented alone.

In contrast, this compound, along with 3-octanone (B92607) and 1-octen-3-ol (B46169), has been identified as an antennally active volatile from the headspace of fungal-colonized compost that elicits avoidance behavior in the female fungus gnat, Lycoriella ingenua researchgate.netnih.gov. The addition of these synthetic volatiles to uncolonized compost resulted in a clear avoidance response by the gnats, indicating a significant role in their habitat-seeking behavior researchgate.netnih.gov.

Table 1: Insect Olfactory Receptor Sensitivity to this compound and Related Compounds (Aedes aegypti AaOR8)

CompoundCarbon Chain LengthChiral CenterRelative Sensitivity to AaOR8 (vs. (R)-(-)-1-octen-3-ol)Reference
(R)-(-)-1-octen-3-olC8Yes (C3)High (Reference Compound) nih.govnih.govplos.orgresearchgate.net
(S)-(+)-1-octen-3-olC8Yes (C3)Lower (requires >100x dose for comparable response) nih.gov
1-nonen-3-olC9Yes (C3)Higher than this compound nih.govplos.orgresearchgate.net
This compound C7 Yes (C3) Lower than (R)-(-)-1-octen-3-ol and 1-nonen-3-ol nih.govnih.govplos.orgresearchgate.net
1-octen-3-oneC8NoReduced effectiveness (approx. 3 log steps) nih.gov
1-octen-4-olC8Yes (C4)Reduced effectiveness (approx. 3 log steps) nih.gov
3-octanolC8Yes (C3)Decreased sensitivity 10-fold nih.govresearchgate.net

The interaction of this compound with insect olfactory receptors is influenced by its molecular structure, including carbon chain length and the presence of unsaturation. Studies on the Aedes aegypti odorant receptor AaOR8, which is highly sensitive to (R)-(-)-1-octen-3-ol, demonstrate that shortening the carbon chain from C8 (1-octen-3-ol) to C7 (this compound) significantly reduces the receptor's sensitivity nih.govnih.govplos.orgresearchgate.net. This indicates that the precise steric arrangement and chain length are crucial for optimal recognition by specific insect olfactory receptors. While this compound possesses a chiral center at carbon 3, detailed studies on insect chiral selectivity specifically for this compound are less documented in the provided information. However, the observed lower sensitivity of AaOR8 to this compound, compared to the chirally preferred (R)-(-)-1-octen-3-ol, suggests that it does not fit the optimal structural requirements for strong binding to this particular enantioselective receptor nih.govnih.govplos.orgresearchgate.net.

This compound can act as a semiochemical, influencing insect behaviors in host interactions. Semiochemicals are chemical signals that mediate interactions between organisms, either within the same species (pheromones) or between different species (allelochemicals) plantprotection.plfrontiersin.org. The avoidance behavior of Lycoriella ingenua fungus gnats towards this compound emitted by fungal substrates exemplifies its role in modulating insect-host interactions researchgate.netnih.gov. In this context, this compound functions as a deterrent semiochemical, guiding the fungus gnats away from colonized compost, which may be unsuitable for oviposition or development researchgate.netnih.gov. This modulation of behavior by microbial volatiles is a key aspect of insect chemical ecology researchgate.net.

Interactions with Microbial Organisms

This compound is a known volatile metabolite associated with various microbial organisms, particularly fungi and certain bacteria.

This compound is a component of the volatile organic compound (VOC) profiles emitted by a variety of fungal species. It is often described as contributing to a "mushroom smell" thegoodscentscompany.com. For instance, it has been identified in the headspace of compost colonized by fungi, where it acts as an antennally active volatile for mycophagous insects like Lycoriella ingenua researchgate.netnih.gov. Related compounds, such as 1-octen-3-ol, are also common fungal VOCs and serve as markers for active fungal growth, especially when fungi grow on carbohydrate-containing media diva-portal.orgmdpi.com. Volatiles from wood-rotting fungi, including Schizophyllum commune, Datronia mollis, and Pycnoporus cinnabarinus, have been shown to contain alkenols like 1-hepten-3-one (B149102) and 1-octen-3-ol as major components researchgate.net. Beyond fungi, this compound has also been identified as a disease marker in potato tubers infected with the bacterium Ralstonia solanacearum, indicating its emission as a product of bacterial metabolism ru.nl.

Table 2: Emission of this compound and Related Compounds from Microbial Sources

Microbial SourceCompound(s) Emitted (Examples)Context/SignificanceReference
Fungal-colonized compostThis compound , 3-octanone, 1-octen-3-olAntennally active volatiles for Lycoriella ingenua fungus gnats researchgate.netnih.gov
Ralstonia solanacearum (bacterium) in potato tubersThis compound Identified as a disease marker from bacterial metabolism ru.nl
Wood-rotting fungi (e.g., S. commune)1-Hepten-3-one, 1-octen-3-ol, other alkenolsCommon fungal VOCs, contributing to "mushroom odor" researchgate.net
Spoilage fungi (general)1-octen-3-olEnhanced production, proposed as contamination markers for cereal grains nih.gov
Moulds growing on carbohydrate media1-octen-3-ol, 3-methyl-1-butanol, 2-methyl-1-propanolEmitted in greatest quantities under these conditions diva-portal.org

While this compound is a product of microbial metabolic activity, particularly from certain fungi and bacteria, its direct influence on microbial growth and metabolic activity is less explicitly detailed in the provided search results. However, related compounds, such as 1-octen-3-ol, have demonstrated significant inhibitory effects on the growth of various pathogens researchgate.net. For instance, 1-octen-3-ol has been shown to inhibit the development of Monilinia fructicola by reducing hyphae extension and decreasing the ergosterol (B1671047) content in fungal mycelium researchgate.net. This suggests that other short-chain unsaturated alcohols, including this compound, may possess similar antimicrobial properties, potentially influencing the growth and metabolic pathways of other microbial organisms. Further research would be needed to precisely characterize the direct impact of this compound on microbial growth and metabolic activity.

Contribution to Plant Volatile Organic Compound (VOC) Emissions

This compound, an allylic alcohol, is recognized as a volatile organic compound (VOC) and plays a role in the chemical ecology of various plant species. Its presence in plant emissions contributes to the complex blend of volatile chemicals that mediate interactions within ecosystems and influence atmospheric chemistry. chemdad.comresearchgate.net

This compound has been identified in the volatile profiles of several plants and plant-derived products. For instance, this compound is commonly detected as a constituent in the flowers of Hyacinthus orientalis L. chemdad.com. It has also been reported in fruits and vegetables such as banana, green pepper, and red pepper, as well as in patchouli oil. chemdad.com

The detection of this compound can also be indicative of plant responses to biotic stress. For example, in potato tubers infected with Ralstonia solanacearum, the bacterial causal agent of potato brown rot, this compound was identified as a disease marker. This suggests that its emission pattern can be modified by pathogen metabolism, highlighting its potential role in plant-pathogen interactions. ru.nl

The general ecological significance of plant VOCs, including compounds like this compound, extends to various eco-physiological functions. These compounds contribute to plant defense mechanisms against abiotic stresses (e.g., high temperatures, oxidative stress) and biotic stressors (e.g., competing plants, microorganisms). Furthermore, they are crucial in driving multitrophic interactions, such as attracting natural enemies of herbivores (e.g., predators and parasitoids), and facilitating plant-to-plant communication. researchgate.netnih.gov

Table 1: Presence of this compound in Various Plant Sources

Plant/SourceContext/SignificanceReference
Hyacinthus orientalis L.Constituent of flowers chemdad.com
BananaReported presence in fruit chemdad.com
Green PepperReported presence in vegetable chemdad.com
Red PepperReported presence in vegetable chemdad.com
Patchouli OilReported presence in oil chemdad.com
Sacha Inchi Seed OilVolatile aroma compound, with higher concentrations in specific accessions nih.gov
Potato TubersIdentified as a disease marker in tubers infected with Ralstonia solanacearum ru.nl

Table 2: this compound Concentration in Sacha Inchi Seed Oil Accessions

Sacha Inchi AccessionTotal Volatile Concentration (µg/kg)Key Volatiles Including this compoundReference
PER000408861This compound, 2-nonanol, (E)-3-hexen-1-ol, (E)-2-hexenal, 1-hexanol nih.gov
PER000411896This compound, 2-nonanol, (E)-3-hexen-1-ol, (E)-2-hexenal, 1-hexanol nih.gov

Environmental Fate and Atmospheric Chemical Reactivity of 1 Hepten 3 Ol

Photochemical Transformation Processes in the Troposphere

Beyond reactions with OH radicals, 1-Hepten-3-OL, like other unsaturated VOCs, can undergo photochemical transformations in the troposphere. These processes are driven by sunlight and involve reactions with other atmospheric oxidants, particularly ozone (O₃) sigmaaldrich.com. Ozonolysis, the reaction of ozone with carbon-carbon double bonds, is a significant degradation pathway for unsaturated compounds.

While direct ozonolysis data for this compound is not explicitly found in the provided information, studies on structurally similar compounds with terminal double bonds, such as 1-octen-3-ol (B46169), demonstrate their reactivity towards ozone researchgate.netnsf.gov. 1-Octen-3-ol, which also possesses a terminal double bond (at C1) and a hydroxyl group at C3, reacts with ozone to form both gas-phase and particle-phase products researchgate.netnsf.gov. This suggests that this compound, due to its terminal double bond, would also be susceptible to ozonolysis in the troposphere. Photolysis, the direct breakdown of a molecule by light, is generally less significant for simple alcohols and alkenes unless they contain specific chromophores that absorb in the actinic region msu.edu. The primary role of solar radiation in the degradation of this compound would be the generation of key atmospheric oxidants like OH radicals and ozone sigmaaldrich.com.

Implications for Atmospheric Composition and Secondary Pollutant Formation

The atmospheric degradation of VOCs, including this compound, plays a crucial role in shaping tropospheric composition and contributing to the formation of secondary pollutants. The oxidation of unsaturated alcohols by OH radicals and ozone leads to the formation of various oxygenated products.

For (Z)-3-hepten-1-ol, the OH-initiated degradation primarily yields carbonylic compounds researchgate.netacs.orgacs.orgresearchgate.netacs.orgnih.gov. Given the structural similarities, it is expected that the atmospheric oxidation of this compound would also produce carbonylic compounds. These carbonyls are significant because they can further react in the atmosphere, contributing to the formation of secondary photooxidants such as tropospheric ozone and peroxyacetyl nitrates (PANs) researchgate.netacs.orgacs.orgresearchgate.netacs.orgnih.gov. Tropospheric ozone is a major air pollutant with adverse effects on human health and vegetation thegoodscentscompany.com.

Furthermore, the oxidation of VOCs can lead to the formation of Secondary Organic Aerosols (SOA) thegoodscentscompany.com. Studies on 1-octen-3-ol, which shares the characteristic terminal double bond with this compound, indicate its potential to form SOA upon atmospheric processing, specifically through ozonolysis researchgate.netnsf.gov. The aerosol mass yield for 1-octen-3-ol has been reported, demonstrating its contribution to particle-phase products researchgate.netnsf.gov. This suggests that this compound, upon its atmospheric degradation, also has the potential to contribute to SOA formation, influencing air quality and climate researchgate.netnsf.gov.

Flavor and Fragrance Research on 1 Hepten 3 Ol

Sensory Evaluation and Perceptual Attributes

1-Hepten-3-OL possesses a high odor strength, suggesting that it can be perceived even at low concentrations fishersci.cafishersci.co.uk. Its aroma profile is multifaceted, encompassing a range of notes that contribute to its characteristic scent.

Odor and Taste Attributes of this compound

Attribute Type Description(s) Context Source(s)
Odor Oily green, metallic, acrylate (B77674), tomato, spicy At 1.00% solution in dipropylene glycol fishersci.cafishersci.co.uk
Earthy, green, fruity, mushroom General organoleptic description fishersci.co.ukwikipedia.orgsigmaaldrich.comontosight.ai
Green strong aroma (high concentration) General organoleptic description fishersci.cauni.luthegoodscentscompany.com
Fatty, buttery aroma (low dilution) General organoleptic description fishersci.cauni.luthegoodscentscompany.com
Green (for (R)-enantiomer) Enantioselective sensory evaluation fishersci.fi
Fruity, earthy (for (S)-enantiomer) Enantioselective sensory evaluation fishersci.fi

| Taste | Sweet, green, plastic, metallic, weedy | At 1 ppm in water | fishersci.cauni.lufishersci.co.uk |

The perception of this compound can vary with concentration; a strong green aroma is noted at high concentrations, transitioning to a fatty, buttery nuance at lower dilutions fishersci.cauni.luthegoodscentscompany.com. Furthermore, the enantiomeric forms of this compound exhibit distinct sensory profiles, with the (R)-enantiomer described as green, and the (S)-enantiomer as fruity and earthy fishersci.fi.

Contribution to Complex Aroma Profiles in Food and Beverages

This compound is a versatile compound used as a flavoring and fragrance agent, enhancing the aroma and taste of various products thegoodscentscompany.comfishersci.ca. It is particularly noted for its ability to impart mushroom or pepper flavors fishersci.ca.

Natural Occurrences of this compound

Source Category Specific Examples Source(s)
Fruits Banana fishersci.cauni.lufishersci.co.uk
Green pepper, Red pepper fishersci.cauni.lufishersci.co.uk
Beverages Beer fishersci.cauni.lufishersci.co.uk
Plants/Oils Patchouli oil (China, 0.01%) fishersci.cauni.lufishersci.co.uk

Beyond its direct contribution to flavor, this compound serves as an analytical standard for the determination of analytes in a variety of food products, including meat products, packaged vegetables, wine, and fruit samples, utilizing gas chromatography (GC) based techniques fishersci.cauni.lu.

Mechanisms of Olfactory Perception and Receptor Binding in Sensory Systems

The perception of volatile compounds like this compound involves intricate mechanisms of olfactory perception and receptor binding within sensory systems. Olfactory systems often exhibit enantioselectivity, meaning they can differentiate between the mirror-image forms of a molecule wikipedia.org.

In the malaria vector mosquito (Anopheles gambiae), olfactory receptor neurons (ORNs) within the maxillary palp respond to this compound, albeit with a response threshold approximately 100 times higher than that observed for 1-octen-3-ol (B46169). Generally, olfactory neurons in insects possess the capacity to respond to a diverse range of odor molecules with varying chemical structures. The chemical properties of unsaturated aliphatic alcohols, including this compound, are influenced by the nature of their alkyl group, the number and position of double or triple bonds, and the presence of the hydroxyl group. The hydroxyl group's polarity enables the formation of hydrogen bonds, which can contribute to interactions within olfactory receptors. Unsaturated bonds themselves confer distinct bond angles and geometries, potentially leading to stronger interactions through hydrogen bonding, thereby influencing molecular properties and chemical reactivity within the olfactory system.

Future Perspectives and Emerging Research Avenues for 1 Hepten 3 Ol

Development of More Efficient and Stereoselective Synthetic Processes

The presence of a chiral center at the C-3 position of 1-Hepten-3-OL makes stereoselective synthesis a critical area for future research. Current synthetic methodologies for chiral compounds often face challenges in achieving high enantiomeric purity and yield. researchgate.net Future efforts are expected to focus on developing novel catalytic systems that can precisely control the stereochemistry of the resulting product. This includes the exploration of advanced transition-metal catalysis, such as the use of ruthenium catalysts in stereoselective olefin metathesis, which has shown significant advancements in creating complex molecules with defined stereochemistry. mdpi.com

Furthermore, the integration of biocatalytic approaches, utilizing enzymes to mediate specific transformations, could offer greener and more sustainable routes to enantiomerically pure this compound. Research will likely explore enzyme-catalyzed reactions that allow for high enantiomeric excess, minimizing unwanted byproducts and reducing the environmental footprint of synthesis. The development of such processes is crucial for applications where specific enantiomers of this compound might exhibit differential biological activities or sensory properties.

In-depth Investigations into the Enzymatic Systems Responsible for Biosynthesis and Biotransformation

Understanding the natural pathways through which this compound is produced and metabolized in biological systems represents a significant future research direction. While the biosynthesis of related compounds, such as 1-hepten-3-one (B149102), has been investigated in arthropods, revealing a mixed acetate/propionate origin and the involvement of enzymes like methylmalonyl-CoA mutase, the specific enzymatic machinery for this compound remains largely unexplored. nih.gov

Future research will likely involve identifying and characterizing the enzymes responsible for the de novo biosynthesis of this compound in organisms where it naturally occurs. This could include studies to pinpoint specific desaturases, reductases, or hydroxylases involved in its formation. Insights gained from such investigations could pave the way for biotechnological production, allowing for the sustainable and scalable synthesis of this compound through engineered microbial or plant systems. Additionally, research into the biotransformation pathways of this compound will shed light on how it is metabolized or converted into other compounds within biological matrices, which is vital for understanding its fate and potential interactions in living systems.

Comprehensive Elucidation of Broader Ecological Roles and Interspecies Interactions

Given its distinctive organoleptic properties, this compound is likely to play broader ecological roles beyond its current recognized uses in flavors and fragrances. Volatile organic compounds (VOCs), including structurally similar alcohols like 1-octen-3-ol (B46169) and (Z)-3-hexen-1-ol, are well-known mediators of complex interspecies interactions, influencing behaviors such as host-seeking in arthropods or acting as defense signals in plants. frontiersin.orgnih.govfrontiersin.orgresearchgate.net Herbivore-induced plant volatiles (HIPVs), for instance, are crucial in mediating interactions between plants and arthropods, functioning as attractants or repellents. frontiersin.orgresearchgate.net

Future research will focus on elucidating whether this compound acts as a semiochemical—a chemical signal mediating interactions between organisms—in specific ecological contexts. This could involve detailed field and laboratory behavioral assays to determine its role as a pheromone (intraspecific communication), kairomone (beneficial to the receiver), or allomone (beneficial to the emitter). Investigations could explore its involvement in plant-plant communication, plant-microbe interactions, or its function as a defense compound against herbivores or pathogens. Understanding these ecological roles will provide valuable insights into natural ecosystems and potentially lead to novel applications in pest management or agricultural practices.

Advanced Computational Studies on Molecular Interactions and Reactivity Mechanisms

Advanced computational chemistry techniques offer powerful tools for predicting the behavior and interactions of chemical compounds. Computational studies, including Density Functional Theory (DFT), have been successfully applied to analyze the conformational preferences, reactivity, and reaction mechanisms of unsaturated alcohols and hydrocarbons, such as 3-methyl-1-penten-3-ol (B1196925) and 1-penten-3-ol (B1202030). researchgate.net These studies can accurately predict preferred molecular geometries, rotational barriers, and dominant reaction pathways, such as addition reactions to double bonds or hydrogen abstraction. researchgate.netresearchgate.net

For this compound, future research will leverage sophisticated computational methods, including molecular dynamics (MD) simulations, quantum mechanics/molecular mechanics (QM/MM) approaches, and Quantitative Structure-Activity Relationship (QSAR) modeling. These studies aim to:

Model Molecular Interactions: Precisely simulate the interactions of this compound with biological receptors, enzymes, or other biomolecules to understand its mechanism of action at a molecular level.

Elucidate Reactivity Mechanisms: Investigate its atmospheric degradation pathways, predicting its environmental fate and potential transformation products.

Predict Physicochemical Properties: Accurately forecast properties such as solubility, volatility, and partitioning behavior, which are crucial for its application and environmental assessment.

Design Novel Derivatives: Utilize computational insights to design and predict the properties of new this compound derivatives with enhanced or targeted characteristics for specific applications.

For instance, predicted collision cross section (CCS) values, which provide insights into a molecule's gas-phase shape and size, can be calculated computationally. For this compound, such predicted values are available: uni.lu

Table 1: Predicted Collision Cross Section (CCS) Values for this compound Adducts

Adductm/zPredicted CCS (Ų)
[M+H]+115.11174126.0
[M+Na]+137.09368132.5
[M-H]-113.09718124.9
[M+NH4]+132.13828148.2
[M+K]+153.06762131.5
[M+H-H2O]+97.101720122.0
[M+HCOO]-159.10266147.5
[M+CH3COO]-173.11831169.4
[M+Na-2H]-135.07913130.9
[M]+114.10391125.9
[M]-114.10501125.9

Such computational data, alongside experimental validation, will be instrumental in guiding future research and development efforts for this compound.

Q & A

Q. What computational tools predict the physicochemical properties of this compound derivatives?

  • Methodological Answer :
  • QSPR models : Use software like COSMOtherm to estimate logP, solubility, and vapor pressure.
  • Molecular docking : Screen derivatives against target proteins (e.g., CYP450 enzymes) to predict metabolic pathways.
  • ADMET profiling : Apply tools like SwissADME to assess toxicity and bioavailability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.